Phenyl (R)-2-oxooxazolidine-5-carboxylate
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Overview
Description
Phenyl ®-2-oxooxazolidine-5-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a phenyl group attached to the oxazolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl ®-2-oxooxazolidine-5-carboxylate typically involves the reaction of phenylglycine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of Phenyl ®-2-oxooxazolidine-5-carboxylate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Phenyl ®-2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazolidines or phenyl derivatives.
Scientific Research Applications
Phenyl ®-2-oxooxazolidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl ®-2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the synthesis of bacterial cell walls by binding to the bacterial ribosome, thereby preventing protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which target the 50S subunit of the bacterial ribosome.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar structure.
Phenylglycine Derivatives: Compounds with similar phenyl and glycine moieties but different functional groups.
Uniqueness: Phenyl ®-2-oxooxazolidine-5-carboxylate is unique due to its specific structural configuration and the presence of both phenyl and oxazolidine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
phenyl (5R)-2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c12-9(8-6-11-10(13)15-8)14-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m1/s1 |
InChI Key |
CKNRNMFFJYUYCU-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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